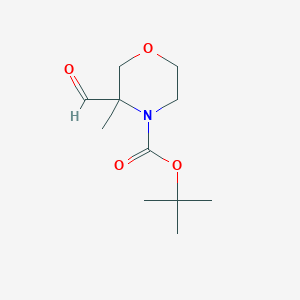

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate

Description

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is a morpholine derivative characterized by a tert-butyl carboxylate group at the 4-position and both formyl and methyl substituents at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its formyl group enables nucleophilic addition reactions or condensations (e.g., formation of hydrazones or imines) . The tert-butyl group enhances steric protection, improving stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGBHIYBIVSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374654-52-0 | |

| Record name | tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formylating agents. One common method includes the following steps:

Formation of the Morpholine Ring: Starting with a suitable amine and diol, the morpholine ring is formed through cyclization.

Introduction of the tert-Butyl Ester Group: The morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: 3-formyl-3-methylmorpholine-4-carboxylic acid.

Reduction: 3-hydroxymethyl-3-methylmorpholine-4-carboxylate.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate with structurally related morpholine derivatives, emphasizing key differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 3-formyl-3-methyl combination in the target compound balances reactivity (formyl) with steric protection (methyl), making it suitable for controlled aldehyde-based reactions . The 3-hydroxymethyl derivative (CAS 215917-99-0) exhibits higher hydrophilicity, favoring aqueous-phase reactions .

Physicochemical Properties :

- The tert-butyl group universally enhances thermal stability (e.g., boiling points >300°C in analogs) .

- Polar substituents (e.g., hydroxymethyl, carboxylic acid) increase water solubility, whereas methyl/ethynyl groups enhance lipophilicity .

Applications in Drug Discovery :

Biological Activity

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, which include a morpholine ring and a formyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparison with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₉NO₃, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl group, a morpholine ring, and a formyl functional group, contributing to its solubility and reactivity in various chemical environments.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Similar morpholine derivatives have demonstrated antimicrobial properties, suggesting that this compound might exhibit similar effects. Studies have shown that morpholine-based compounds can inhibit bacterial growth and show antifungal activity.

- Anticancer Properties : Compounds with morpholine structures have been investigated for their anticancer potential. The presence of the formyl group may enhance interactions with biological targets involved in cancer cell proliferation. Some derivatives have shown selective inhibition of cancer cell lines, indicating a promising avenue for further research .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The formyl group can participate in various biochemical reactions, potentially acting as an electrophile that interacts with nucleophilic sites on enzymes or receptors. This interaction may modulate enzyme activity, influencing metabolic pathways relevant to disease processes .

- Cell Membrane Penetration : The lipophilic nature of the tert-butyl group may facilitate the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Morpholine | Contains a morpholine ring | Antimicrobial properties |

| tert-Butyl 4-formyloxazolidine | Contains a formyloxazolidine moiety | Potential neuroprotective effects |

| tert-Butyl 3-acetoxymorpholine | Acetoxy group instead of formyl | Anti-inflammatory activity |

| N-(tert-butoxycarbonyl)-3-methylmorpholine | Contains a tert-butoxycarbonyl group | Used in peptide synthesis |

This table illustrates the diversity in biological activities among morpholine derivatives, highlighting the potential unique pharmacological profile of this compound due to its specific functional groups.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tert-butyl carbamate (Boc) group to the morpholine nitrogen and (2) formylating the 3-position of the morpholine ring.

- Boc Protection : Reacting 3-methylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCH₂Cl₂) using triethylamine (Et₃N) as a base. This step is performed under anhydrous conditions at 0°C to room temperature .

- Formylation : The 3-methyl group is oxidized to a formyl group using reagents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO). Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-oxidation .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether is commonly used to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), morpholine ring protons (δ ~3.5–4.0 ppm), and the formyl group (δ ~9.8 ppm for aldehyde proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (aldehyde C=O) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Storage : Store in a cool, dry place away from strong acids/bases and oxidizers. Keep containers sealed under inert gas (N₂ or Ar) to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to enhance Boc protection efficiency in dichloromethane at 0°C, achieving ~76% yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may improve formylation selectivity compared to nonpolar solvents .

- Temperature Control : Lower temperatures (0–5°C) during formylation reduce side reactions like ester hydrolysis .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and adjust conditions in real-time .

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Slow evaporation of a saturated solution in ethyl acetate/hexane produces suitable single crystals .

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Software like SHELXL refines the structure, confirming bond angles (e.g., C–O–C ~120°) and torsional parameters (e.g., morpholine ring puckering) .

Q. How can researchers address discrepancies in reported biological activities of morpholine derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing the formyl group with a hydroxymethyl group) and test activity against targets like kinases or GPCRs .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets. For example, the formyl group may hydrogen-bond with active-site residues in enzymes .

- Controlled Assays : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables causing activity differences .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound in acidic conditions?

- Methodological Answer :

- Comparative Stability Testing : Perform accelerated degradation studies (e.g., 1M HCl at 25°C vs. 40°C) and monitor via HPLC. Conflicting reports may arise from varying impurity profiles or solvent systems .

- Mechanistic Studies : Use ¹H NMR to track hydrolysis products. For example, tert-butyl esters hydrolyze to carboxylic acids under strong acid, while the morpholine ring may remain intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.